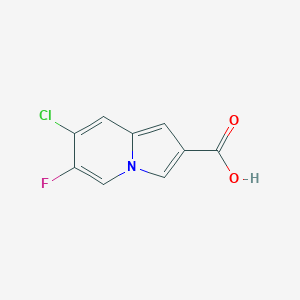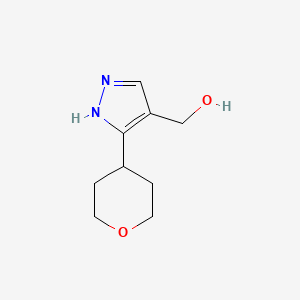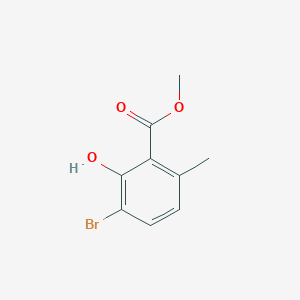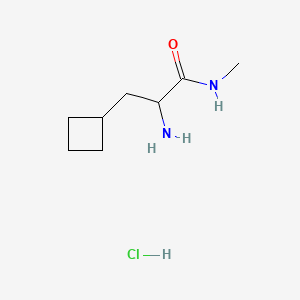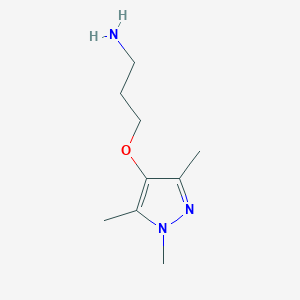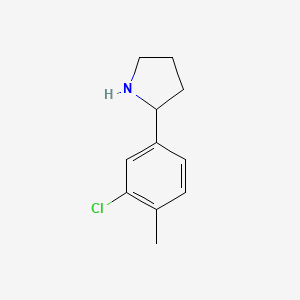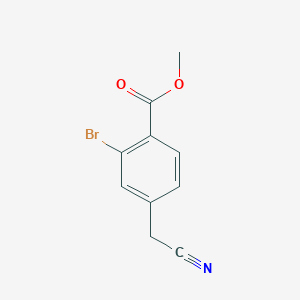
2-Amino-3-(6-bromopyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(6-bromopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of alanine, where the amino group is attached to the second carbon, and a bromopyridine moiety is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid typically involves the bromination of 2-aminopyridine followed by a coupling reaction with an appropriate alanine derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-Amino-3-(6-bromopyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The amino and carboxyl groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid
- 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
- 3-(6-Bromopyridin-2-yl)amino)propanoic acid
Uniqueness
2-Amino-3-(6-bromopyridin-2-yl)propanoic acid is unique due to the position of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
CAS No. |
32918-50-6 |
|---|---|
Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-amino-3-(6-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-3-1-2-5(11-7)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13) |
InChI Key |
CCVXIWMDCITFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)


